2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
Description
2-(4-Fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic small molecule characterized by a 1,2,5-oxadiazol-3-yl core substituted at position 4 with a 4-methoxyphenyl group and at position 3 with a propanamide chain bearing a 4-fluorophenoxy moiety. Its molecular formula is C₁₉H₁₈FN₃O₅, with a monoisotopic mass of 387.123 g/mol and an average mass of 387.367 g/mol . The compound lacks defined stereocenters, as confirmed by its ChemSpider entry (ID: 12247000).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-11(25-15-9-5-13(19)6-10-15)18(23)20-17-16(21-26-22-17)12-3-7-14(24-2)8-4-12/h3-11H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPRBEXDLPUTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure consists of a fluorophenoxy group, a methoxyphenyl moiety, and an oxadiazole ring, which are pivotal in determining its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression:
- Inhibition of Growth Factors : The compound may inhibit specific growth factors that promote tumor growth.
- Enzyme Modulation : It has been shown to modulate the activity of enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells by activating apoptotic pathways through increased expression of p53 and caspase-3 cleavage .
Anticancer Efficacy
Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines. The following table summarizes its efficacy based on IC50 values:
These results indicate that this compound exhibits significant cytotoxic effects against multiple cancer types.
Case Studies
- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis through upregulation of pro-apoptotic proteins .
- A549 Lung Cancer Cells : The compound's ability to inhibit cell growth was significantly higher than standard chemotherapeutics like Doxorubicin, indicating its potential as a more effective treatment option .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,5-oxadiazole derivatives, which are often explored for their pharmacological and material science applications. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity: The 4-fluorophenoxy group in the target compound enhances metabolic stability compared to brominated analogs (e.g., ), where bromine increases molecular weight but may reduce solubility . Methoxy vs. Tert-butylphenoxy () introduces steric bulk, which could hinder binding to biological targets compared to smaller substituents like fluorine .
Synthetic Methodologies: The target compound and its analogs are synthesized via condensation reactions involving halogenated ketones (e.g., α-bromoacetophenone) and heterocyclic precursors. IR spectroscopy confirms key functional groups (e.g., absence of C=O at 1663–1682 cm⁻¹ in cyclized products) . Thiazolidinone derivatives () require distinct synthetic pathways, such as cyclization in CH₂Cl₂/EtOH, highlighting structural diversity within related scaffolds .
The 1,2,5-oxadiazole core is redox-stable compared to tetrazole derivatives (), which may decompose under acidic conditions .
Table 2: Spectroscopic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
